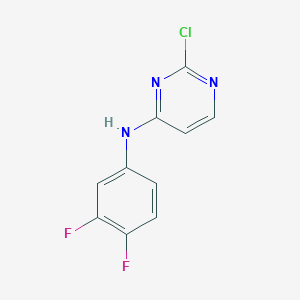
2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H6ClF2N3. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine typically involves the reaction of 3,4-difluoroaniline with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-difluorophenyl)pyrimidin-4-amine
- 2-Chloro-N-(3,5-difluorophenyl)pyrimidin-4-amine
- 2-Chloro-N-(3,4-difluorophenyl)acetamide
Uniqueness
2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms enhances its ability to interact with biological targets and increases its stability under various conditions .
Properties
CAS No. |
919200-67-2 |
|---|---|
Molecular Formula |
C10H6ClF2N3 |
Molecular Weight |
241.62 g/mol |
IUPAC Name |
2-chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H6ClF2N3/c11-10-14-4-3-9(16-10)15-6-1-2-7(12)8(13)5-6/h1-5H,(H,14,15,16) |
InChI Key |
YPHPAXLHNSUNAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)

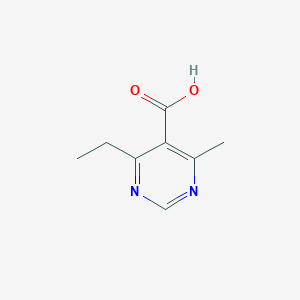
![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)

![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)
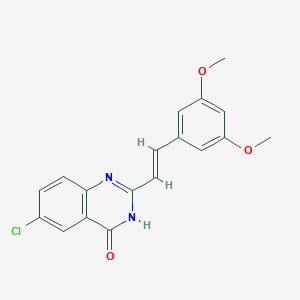
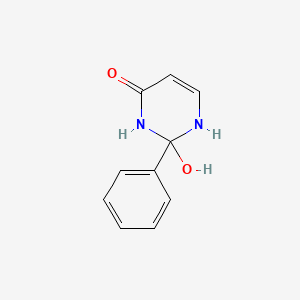



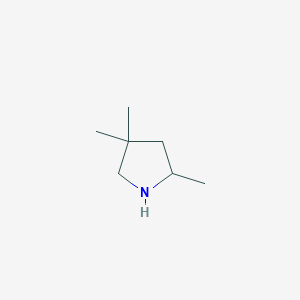
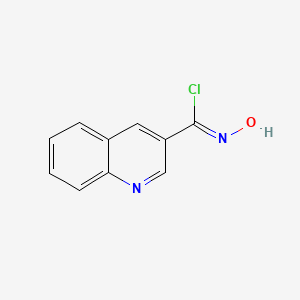
![1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one](/img/structure/B12912135.png)
